Cerium(IV) sulfate hydrate, complex with sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

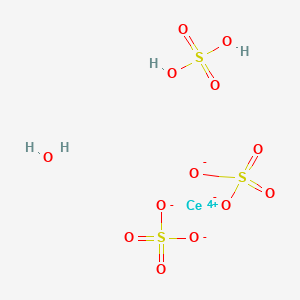

Cerium(IV) sulfate hydrate, complex with sulfuric acid, also known as Tetrasulfato-ceric acid, is a compound with the linear formula Ce(SO4)2 · xH2O · yH2SO4 . It is a yellow to orange powder or crystals .

Synthesis Analysis

Historically, Cerium(IV) sulfate hydrate, complex with sulfuric acid was produced by the direct reaction of fine, calcined cerium (IV) oxide and concentrated sulfuric acid, yielding the tetrahydrate .Molecular Structure Analysis

The molecular weight of the free base of this compound is 332.24 . The molecular formula is Ce(SO4)2 · xH2O · yH2SO4 .Chemical Reactions Analysis

The tetrahydrate of this compound loses water when heated to 180-200 °C . It is insoluble in glacial acetic acid and pure (96%) ethanol .Physical And Chemical Properties Analysis

Cerium(IV) sulfate hydrate, complex with sulfuric acid, is a yellow to orange powder or crystals . It has a molecular weight of 448.315 .Wissenschaftliche Forschungsanwendungen

- Cerium(IV) sulfate is used in analytical chemistry for redox titration . It often works together with a redox indicator .

- In ionized form, ceric ion acts as a strong oxidizer under acidic conditions .

- The outcomes of this application are accurate measurements of the concentration of an unknown solution in redox titrations .

- Cerium(IV) sulfate is widely used as a catalyst for numerous reactions .

- The outcomes of this application are enhanced reaction rates and improved yields .

- Cerium(IV) sulfate is used in the oxidation of dicarboxylic acids .

- This reaction is part of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

- The outcomes of this application are oscillating color changes, demonstrating non-equilibrium thermodynamics .

- Cerium(IV) sulfate is used to prepare spherical-like nanoparticles CeO2 .

- These nanoparticles are used for NO reductions’ reactions .

- The outcomes of this application are the successful synthesis of cerium dioxide nanoparticles, which have applications in various fields like catalysis and environmental remediation .

Redox Titration in Analytical Chemistry

Catalyst in Various Chemical Reactions

Oxidation of Dicarboxylic Acids

Preparation of Cerium Dioxide Nanoparticles

- Cerium(IV) sulfate hydrate is used in the hydrolysis and complex formation with dioxysuccinic acid in sulfate solutions .

- This process is studied using spectrophoto- and photometric methods, pH-metrically and potentiometrically .

- The outcomes of this application include the calculation of equilibrium constants of hydrolysis of cerium(IV) sulfate complexes and the plotting of the yield diagram of cerium(IV) hydrolytic species occurring in sulfate solutions .

- Cerium(IV) sulfate hydrate can be used as a catalyst for the synthesis of compounds such as pentyl butyrate and butyl acetate .

- These compounds can be used as food flavors and solvents .

- The outcomes of this application include the successful synthesis of these compounds .

- Cerium(IV) sulfate hydrate can be added to aluminum alloy to improve the corrosion resistance of the oxide film .

- The outcomes of this application include enhanced corrosion resistance of aluminum alloys .

- Cerium(IV) sulfate is used in metallurgy and glass polishing .

- In steel manufacturing, it is used to remove free oxygen and sulfur by forming stable oxysulfides and by tying up undesirable trace elements, such as lead and antimony .

- The outcomes of this application include improved quality of steel and glass products .

Hydrolysis and Complex Formation with Dioxysuccinic Acid

Synthesis of Food Flavors and Solvents

Improvement of Corrosion Resistance

Metallurgy and Glass Polishing

- Cerium(IV) sulfate hydrate is used in nanotechnology for the production of cerium (IV) dioxide .

- Cerium (IV) hydrolysis is considered as a promising way to produce nanocrystalline cerium (IV) dioxide .

- The outcomes of this application include the successful synthesis of nanocrystalline cerium (IV) dioxide .

- Due to the increasing industrial use of cerium (IV) and its release into the environment, cerium (IV) began to be classified as a new pollutant .

- Therefore, the need appeared to predict and control its behavior under environmental settings and to study the geochemistry of its aqueous solutions .

- The outcomes of this application include the ability to better manage and mitigate the environmental impact of cerium (IV) .

- If ceric sulfate is added to dilute hydrochloric acid, then elemental chlorine is formed .

- This reaction occurs slowly with ceric sulfate, but with stronger reducing agents it reacts much faster .

- The outcomes of this application include the formation of elemental chlorine .

Production of Cerium (IV) Dioxide

Environmental Remediation

Formation of Elemental Chlorine

Solubility in Methanesulfonic Acid

Safety And Hazards

Zukünftige Richtungen

Cerium(IV) sulfate hydrate, complex with sulfuric acid, can be used as the developer of nigrosine and in the production of colored glass . It can also be used as a catalyst for the production of pentyl butyrate and butyl acetate in food fragrances . Its pentahydrate, octahydrate, and nonahydrate are used as optical glass polishing materials .

Eigenschaften

CAS-Nummer |

17106-39-7 |

|---|---|

Produktname |

Cerium(IV) sulfate hydrate, complex with sulfuric acid |

Molekularformel |

CeH4O13S3 |

Molekulargewicht |

448.3 g/mol |

IUPAC-Name |

cerium(4+);sulfuric acid;disulfate;hydrate |

InChI |

InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |

InChI-Schlüssel |

FGTHNVIWCFTMAV-UHFFFAOYSA-J |

SMILES |

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Kanonische SMILES |

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)